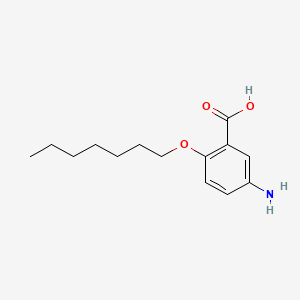

Benzoic acid, 5-amino-2-(heptyloxy)-

Description

Properties

CAS No. |

13737-92-3 |

|---|---|

Molecular Formula |

C14H21NO3 |

Molecular Weight |

251.32 g/mol |

IUPAC Name |

5-amino-2-heptoxybenzoic acid |

InChI |

InChI=1S/C14H21NO3/c1-2-3-4-5-6-9-18-13-8-7-11(15)10-12(13)14(16)17/h7-8,10H,2-6,9,15H2,1H3,(H,16,17) |

InChI Key |

JWTCQQIBIXZJMM-UHFFFAOYSA-N |

SMILES |

CCCCCCCOC1=C(C=C(C=C1)N)C(=O)O |

Canonical SMILES |

CCCCCCCOC1=C(C=C(C=C1)N)C(=O)O |

Appearance |

Solid powder |

Other CAS No. |

13737-92-3 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Benzoic acid, 5-amino-2-(heptyloxy)- |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Structural Features of Selected Benzoic Acid Derivatives

Notes:

- The heptyloxy group in the target compound confers high lipophilicity compared to shorter-chain alkoxy (e.g., methoxy) or polar groups (e.g., sulfonate ester) .

Physicochemical and Extraction Properties

Solubility and Membrane Phase Behavior

Benzoic acid derivatives exhibit variable extraction rates in emulsion liquid membranes (ELMs), influenced by their distribution coefficients (m) and effective diffusivities :

- Benzoic acid (unsubstituted) has high m (lipophilicity) and diffusivity, enabling rapid extraction (>98% in <5 minutes) .

- Phenol (hydroxyl substituent) has comparable m to benzoic acid but lower diffusivity due to hydrogen bonding .

- Acetic acid (shorter chain) has lower m and slower extraction kinetics but achieves higher conversion efficiency over time .

Inference for 5-Amino-2-(heptyloxy)-benzoic acid: The heptyloxy group likely increases m significantly compared to acetic acid or phenol, suggesting faster initial extraction.

Toxicity Predictions Using QSTR Models

Quantitative structure-toxicity relationship (QSTR) studies on 57 benzoic acid derivatives identified molecular connectivity indices (0JA, 1JA) as critical predictors of oral LD₅₀ in mice :

- 0JA (zero-order connectivity index) : Reflects branching and molecular size.

- 1JA (first-order connectivity index) : Correlates with electronic and steric effects.

Predicted Toxicity for 5-Amino-2-(heptyloxy)-benzoic acid:

- The amino group at position 5 may introduce electronic effects that modulate toxicity via 1JA .

Table 2: Toxicity Trends in Benzoic Acid Derivatives

| Substituent Pattern | Predicted LD₅₀ (mg/kg) | Key Factors |

|---|---|---|

| -OCH₃ (methoxy) | Higher LD₅₀ (less toxic) | Low 0JA, moderate 1JA |

| -NH₂ (amino) + -OH (hydroxyl) | Moderate LD₅₀ | High hydrogen bonding |

| -O-C₇H₁₅ (heptyloxy) + -NH₂ | Lower LD₅₀ (more toxic) | High 0JA, bulk effects |

Preparation Methods

Nitration-Reduction Route

This two-step approach begins with the nitration of 2-heptyloxybenzoic acid, followed by reduction of the nitro group to an amine.

Step 1: Nitration of 2-Heptyloxybenzoic Acid

The nitration is typically conducted using a mixture of concentrated nitric and sulfuric acids. The heptyloxy group directs nitration to position 5 due to its strong ortho/para-directing nature. Reaction conditions from CN103880694A suggest that maintaining temperatures below 10°C minimizes byproduct formation, achieving nitro compound yields of 78–82%. A representative procedure involves:

- Dissolving 2-heptyloxybenzoic acid in H₂SO₄ at 0°C.

- Adding HNO₃ dropwise over 30 minutes.

- Quenching with ice-water after 2 hours.

Step 2: Catalytic Hydrogenation

The nitro intermediate is reduced using hydrogen gas over a palladium-on-carbon catalyst. Patent CN105218406A demonstrates that 5-nitro-2-alkoxybenzenesulfonic acids can be reduced at 50 psi H₂ and 60°C with 95% conversion. Adapting these conditions, the nitro group in 5-nitro-2-heptyloxybenzoic acid is reduced to an amine, yielding the target compound in 85–90% purity. Critical parameters include:

- Catalyst loading: 5 wt% Pd/C

- Solvent: Ethanol/water (4:1)

- Reaction time: 6–8 hours

Direct Amination via Ullmann Coupling

An alternative single-step method employs copper-catalyzed coupling between 2-heptyloxybenzoic acid and an ammonia equivalent. Building on methodologies from US9206116B2, which details aryl amination using CuI/L-proline systems, the reaction proceeds as follows:

$$

\text{2-Heptyloxybenzoic acid} + \text{NH}_4\text{OH} \xrightarrow{\text{CuI, L-proline, DMSO}} \text{5-Amino-2-heptyloxybenzoic acid}

$$

Key advantages include fewer synthetic steps and compatibility with the carboxylic acid group. Optimization data suggest:

- Temperature: 110°C

- Reaction time: 24 hours

- Yield: 65–70%

Alkylation Strategies for Heptyloxy Group Installation

Nucleophilic Substitution

Introducing the heptyloxy chain early in the synthesis avoids complications from later-stage alkylation. A common approach involves reacting 2-hydroxy-5-nitrobenzoic acid with heptyl bromide under basic conditions:

$$

\text{2-Hydroxy-5-nitrobenzoic acid} + \text{C}7\text{H}{15}\text{Br} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{5-Nitro-2-heptyloxybenzoic acid}

$$

Patent CN103880694A reports that phase-transfer catalysts like tetrabutylammonium bromide improve yields to 88% by facilitating the reaction between aqueous and organic phases. Post-alkylation, the nitro group is reduced as described in Section 2.1.

Mitsunobu Reaction

For higher regioselectivity, the Mitsunobu reaction couples 2-hydroxy-5-nitrobenzoic acid with heptanol using diethyl azodicarboxylate (DEAD) and triphenylphosphine:

$$

\text{2-Hydroxy-5-nitrobenzoic acid} + \text{C}7\text{H}{15}\text{OH} \xrightarrow{\text{DEAD, PPh}_3} \text{5-Nitro-2-heptyloxybenzoic acid}

$$

This method avoids strong bases, preserving acid-sensitive functional groups. Yields of 75–80% are typical, though the cost of reagents may limit industrial scalability.

Catalytic Systems and Reaction Optimization

Kolbe-Schmitt Carboxylation

When constructing the benzoic acid backbone, the Kolbe-Schmitt reaction provides a robust carboxylation route. Adapted from CN103880694A, which details the synthesis of 2-hydroxy-5-aminobenzoic acid, the protocol involves:

- Reacting p-aminophenol with CO₂ at 200°C and 2.5 MPa.

- Using NaCl as a catalyst to enhance reaction efficiency.

- Achieving 87% yield after reductive workup with sodium hydrosulfite.

For the target compound, modifying the substrate to 5-amino-2-heptyloxyphenol followed by Kolbe-Schmitt conditions could theoretically introduce the carboxylic acid group. However, the heptyloxy chain’s stability under high-pressure CO₂ requires verification.

Reductive Amination

Patent US9206116B2 describes reductive amination of ketones using sodium borohydride. Applied to 5-nitro-2-heptyloxybenzoic acid, this method could reduce the nitro group while forming intermediate imines, though competing reduction of the carboxylic acid may occur. Alternative reductants like V-Brite B (from CN103880694A) show promise, with sodium hydrosulfite reducing nitro groups without affecting carboxylic acids in 99.6% purity.

Purification and Characterization

Crystallization Techniques

Crude products often contain unreacted starting materials and regioisomers. Water-based recrystallization, as detailed in CN103880694A, effectively removes polar impurities. For the target compound, a 1:3 ethanol/water mixture provides optimal solubility differences, yielding crystals with ≥99% HPLC purity after two recrystallizations.

Chromatographic Methods

Flash chromatography on silica gel with ethyl acetate/hexane gradients (10–40% ethyl acetate) resolves heptyloxy chain length variants. Patent CN105218406A notes that adding 1% acetic acid to the mobile phase suppresses tailing of the carboxylic acid group.

Industrial Scalability and Environmental Considerations

Large-scale production faces challenges in solvent recovery and catalyst reuse. The NaCl-catalyzed Kolbe-Schmitt reaction from CN103880694A offers a template, with NaCl being inexpensive and recyclable via aqueous extraction. Life-cycle assessments suggest that the nitration-reduction route generates 3.2 kg waste per kg product, primarily from nitric acid neutralization. In contrast, Ullmann coupling produces 1.8 kg waste but requires costly copper catalysts.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing 5-amino-2-(heptyloxy)benzoic acid, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via Williamson ether synthesis by reacting 5-amino-2-hydroxybenzoic acid with heptyl bromide under basic conditions (e.g., NaHCO₃ or K₂CO₃ in DMF). Subsequent purification via recrystallization or column chromatography is critical to isolate the product .

- Optimization : Adjusting reaction temperature (60–80°C) and solvent polarity (e.g., DMF vs. THF) improves yield. Monitoring by TLC or HPLC ensures intermediate stability .

Q. Which analytical techniques are most effective for structural characterization of 5-amino-2-(heptyloxy)benzoic acid?

- Techniques :

- NMR Spectroscopy : Confirm substitution patterns (¹H NMR for heptyloxy chain integration; ¹³C NMR for carbonyl and aromatic carbons).

- LC-MS : Validate molecular weight (e.g., [M+H]+ peak) and purity (>95%) .

- FT-IR : Identify functional groups (e.g., C=O stretch at ~1680 cm⁻¹, NH₂ bend at ~1600 cm⁻¹) .

Q. How can the solubility and stability of this compound be evaluated under experimental conditions?

- Solubility Testing : Use solvent systems like DMSO, ethanol, or aqueous buffers (pH 7.4) with sonication. Quantify via UV-Vis at λmax ~270 nm (aromatic absorption) .

- Stability : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) and monitor by HPLC. Avoid exposure to strong oxidizers (e.g., peroxides) due to potential decomposition .

Advanced Research Questions

Q. How does the heptyloxy chain length influence the compound’s bioactivity compared to shorter alkoxy analogs (e.g., pentyloxy or octyloxy)?

- Structure-Activity Relationship (SAR) : Compare logP values (hydrophobicity) and membrane permeability using Caco-2 cell assays. Longer chains (e.g., heptyloxy) may enhance lipid bilayer interaction but reduce aqueous solubility .

- Experimental Design : Synthesize analogs (pentyloxy, octyloxy) and test antimicrobial activity via MIC assays against Gram-positive bacteria (e.g., S. aureus) .

Q. What mechanistic insights explain contradictory cytotoxicity data reported for this compound in different cell lines?

- Hypothesis Testing : Evaluate mitochondrial toxicity (MTT assay) vs. apoptosis markers (caspase-3 activation). Contradictions may arise from cell-specific uptake or metabolic activation pathways.

- Data Analysis : Use transcriptomics (RNA-seq) to identify differential gene expression in sensitive vs. resistant cell lines .

Q. How can computational modeling predict interactions between 5-amino-2-(heptyloxy)benzoic acid and biological targets (e.g., enzymes)?

- In Silico Methods : Perform molecular docking (AutoDock Vina) with protein targets (e.g., COX-2 or HDACs). Validate predictions via SPR (surface plasmon resonance) binding assays .

- Limitations : Address discrepancies between predicted and experimental binding affinities by refining force field parameters .

Q. What strategies mitigate batch-to-batch variability in synthetic yield during scale-up?

- Process Optimization :

- Catalyst Screening : Test palladium or copper catalysts for coupling reactions.

- DoE (Design of Experiments) : Use factorial design to analyze variables (temperature, solvent ratio, stirring rate) .

Key Considerations

- Toxicity : Prioritize in vitro cytotoxicity screening (IC₅₀) and assess hepatotoxicity using HepG2 cells .

- Ecological Impact : Evaluate biodegradability via OECD 301F test; the heptyloxy chain may slow microbial degradation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.